O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate

Hydrogen‑bond donor count Medicinal chemistry Ligand–target recognition

O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate (CAS 2110273-93-1; molecular formula C14H25NO5; MW 287.35 g/mol) is a functionalized, hexahydro‑1H‑azepine derivative bearing a tert‑butyl carbamate (Boc) protecting group at the N1 position, an ethyl ester at the C3 position, and a free hydroxyl group at the C5 position. The compound belongs to the broader class of substituted azepane‑1,3‑dicarboxylates that serve as conformationally constrained scaffolds for medicinal chemistry library synthesis and as intermediates for glycosidase inhibitor development.

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
Cat. No. B13904050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(CCN(C1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C14H25NO5/c1-5-19-12(17)10-8-11(16)6-7-15(9-10)13(18)20-14(2,3)4/h10-11,16H,5-9H2,1-4H3
InChIKeyNXGHSIDTMMNDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate – Compound Identity and Core Structural Baseline


O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate (CAS 2110273-93-1; molecular formula C14H25NO5; MW 287.35 g/mol) is a functionalized, hexahydro‑1H‑azepine derivative bearing a tert‑butyl carbamate (Boc) protecting group at the N1 position, an ethyl ester at the C3 position, and a free hydroxyl group at the C5 position . The compound belongs to the broader class of substituted azepane‑1,3‑dicarboxylates that serve as conformationally constrained scaffolds for medicinal chemistry library synthesis and as intermediates for glycosidase inhibitor development [1]. Its orthogonally differentiated N‑Boc/O‑ethyl/hydroxyl architecture distinguishes it from simpler azepane diesters and is foundational to its utility as a selectively addressable building block.

Why O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate Cannot Be Replaced by Generic Azepane Diesters


Superficially similar azepane‑1,3‑dicarboxylate scaffolds—including the 5‑oxo analog (CAS 2104879‑26‑5), the fully saturated des‑hydroxy/des‑oxo analog (CAS 851593‑72‑1), and the regioisomeric 4‑oxo analog (CAS 98977‑37‑8)—differ from the target compound in at least three quantifiable parameters that preclude interchangeable use. First, the 5‑OH group introduces a hydrogen‑bond donor (HBD) that is entirely absent in the 5‑oxo analog (HBD count = 0 vs. 1 for the 5‑hydroxy compound), altering both molecular recognition properties and synthetic derivatization options . Second, the C5 hydroxyl creates a stereogenic center absent in the 5‑oxo precursor, enabling diastereoselective downstream transformations that are stereochemically undefined in the ketone or des‑hydroxy analogs [1]. Third, the orthogonal protecting‑group triad—acid‑labile N‑Boc, base‑labile O3‑ethyl ester, and a free 5‑OH handle—permits sequential, chemoselective functionalization at three distinct ring positions; azepane analogs lacking the 5‑OH handle (e.g., CAS 851593‑72‑1, which has no ring heteroatom substituent) offer only two sites for orthogonal manipulation .

Quantitative Differentiation Evidence: O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate vs. Closest Analogs


Hydrogen‑Bond Donor Capacity: Target 5‑OH Compound vs. 5‑Oxo Analog (CAS 2104879‑26‑5)

The target 5‑hydroxyazepane‑1,3‑dicarboxylate possesses one hydrogen‑bond donor (the C5–OH), conferring a physicochemical property absent in the 5‑oxo analog (CAS 2104879‑26‑5). Computed molecular descriptors for the 5‑oxo comparator confirm a hydrogen‑bond donor count of 0 versus 1 for the 5‑hydroxy compound . This difference directly impacts molecular recognition: hydrogen‑bond donors are critical determinants of target binding, selectivity, and pharmacokinetic profiles in drug design [1].

Hydrogen‑bond donor count Medicinal chemistry Ligand–target recognition

Synthetic Route Efficiency: Ring‑Expansion Yield Advantage of the Azepane Scaffold Class

The 5‑oxo precursor (CAS 2104879‑26‑5) of the target 5‑hydroxy compound is accessible via a diazocarbonyl ring‑expansion reaction of N‑Boc‑4‑piperidone with ethyl diazoacetate, reportedly achieving an approximate yield of 98% [1]. This high‑yielding, scalable route contrasts with alternative azepane syntheses (e.g., Dieckmann cyclization or RCM‑based routes) that typically afford lower yields or require chromatographic purification of regioisomeric mixtures. The subsequent diastereoselective Luche reduction of the 5‑oxo intermediate to the 5‑hydroxy target exploits the ketone at C5 as a stereodirecting handle, a transformation that is well‑documented for 1,3‑dicarbonyl azepane systems [2].

Ring‑expansion synthesis Diazocarbonyl chemistry Azepane scaffold yield

Orthogonal Protecting‑Group Triad: Three‑Site Chemoselectivity vs. Two‑Site Azepane Diesters

O1‑Tert‑butyl O3‑ethyl 5‑hydroxyazepane‑1,3‑dicarboxylate presents three chemically distinct, orthogonally addressable functional groups: (i) acid‑labile N‑Boc, (ii) base‑labile ethyl ester at C3, and (iii) the free 5‑OH nucleophile. In contrast, the des‑hydroxy analog 1‑tert‑butyl 3‑ethyl azepane‑1,3‑dicarboxylate (CAS 851593‑72‑1; MF C14H25NO4, MW 271.35) bears only the N‑Boc and C3‑ethyl ester, providing only two sites for orthogonal manipulation . The 5‑oxo analog (CAS 2104879‑26‑5) offers an electrophilic ketone at C5 rather than a nucleophilic hydroxyl, directing a different reactivity manifold . This three‑site orthogonality is a documented design principle for azepane‑based library synthesis, where sequential deprotection and functionalization at N1, C3, and C5 enables systematic exploration of chemical space .

Orthogonal protection Chemoselective functionalization Azepane building block

Supplier‑Certified Purity and Availability: Procurement‑Ready Specifications vs. Custom Synthesis Lead Times

Multiple independent suppliers list O1‑tert‑butyl O3‑ethyl 5‑hydroxyazepane‑1,3‑dicarboxylate (CAS 2110273‑93‑1) as an in‑stock or short‑lead‑time item with certified purity specifications. PharmaBlock Sciences (Nanjing) offers the compound at 97% purity in pack sizes from 1 g to 250 g ; Suzhou ARTK Medchem supplies at 98% purity in 1 kg to 100 kg quantities ; CATO Research Chemicals lists same‑day shipping for in‑stock orders ; AKSci provides the compound with full quality assurance documentation, long‑term storage specifications, and SDS support . This contrasts with the 5‑oxo analog (CAS 2104879‑26‑5), for which at least one major supplier indicates an 8–12 week lead time, reflecting lower commercial availability .

Commercial availability Certified purity Procurement lead time

Molecular Weight and Lipophilicity Differentiation vs. Des‑Hydroxy Analog (CAS 851593‑72‑1)

The introduction of the C5 hydroxyl group differentiates the target compound (MW 287.35 g/mol) from the fully saturated des‑hydroxy azepane‑1,3‑dicarboxylate analog (CAS 851593‑72‑1; MW 271.35 g/mol) by a quantifiable molecular weight increment of +16 g/mol, corresponding to the replacement of one hydrogen atom with a hydroxyl . This structural modification is expected to reduce lipophilicity relative to the des‑hydroxy analog; the 5‑oxo compound (CAS 2104879‑26‑5) has a computed XLogP of 0.8 , and reduction to the 5‑hydroxy compound would further decrease the partition coefficient. Medicinal chemistry guidelines for CNS drug design emphasize optimal lipophilicity ranges (typically LogP 1–3) and the importance of H‑bond donors in modulating blood–brain barrier permeability [1].

Molecular weight Lipophilicity Physicochemical differentiation

Class‑Level Biological Relevance: Hydroxyazepanes as Glycosidase and HIV Protease Inhibitor Scaffolds

Hydroxyazepanes as a compound class have demonstrated quantifiable inhibitory activity against glycosidases with Ki values in the moderate‑to‑low micromolar range, and certain benzyl‑substituted derivatives additionally inhibit HIV protease [1][2]. US Patent 6,462,193 (assigned to The Scripps Research Institute) explicitly claims hydroxyazepanes as dual glycosidase/HIV protease inhibitors, establishing the pharmacophoric relevance of the hydroxylated azepane core [3]. More recently, acetamido‑substituted tri‑ and tetrahydroxyazepanes have been reported as potent and selective β‑N‑acetylhexosaminidase inhibitors with Ki values in the submicromolar range, demonstrating that hydroxylation pattern and stereochemistry on the azepane ring directly govern inhibitory potency and enzyme selectivity [4]. The target compound, bearing a single hydroxyl at C5, represents the minimally hydroxylated entry point into this biologically validated scaffold space, offering a defined starting point for systematic SAR exploration.

Glycosidase inhibition HIV protease Hydroxyazepane pharmacophore

Optimal Research and Industrial Application Scenarios for O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate


Orthogonal Derivatization for Azepane‑Based Compound Library Synthesis

Medicinal chemistry teams constructing focused azepane libraries can exploit the three‑site orthogonal protection (N‑Boc, C3‑CO₂Et, C5‑OH) of the target compound to execute sequential, chemoselective functionalization at each position without protecting‑group crossover. The N‑Boc group can be removed under acidic conditions (TFA or HCl/dioxane) to expose the ring nitrogen for amidation or reductive amination; the C3 ethyl ester can be saponified under basic conditions to generate a carboxylic acid for amide coupling; and the C5 hydroxyl can be derivatized via alkylation, acylation, or Mitsunobu chemistry independently . This three‑site orthogonality is unavailable in the des‑hydroxy analog (CAS 851593‑72‑1) and is chemically distinct from the electrophilic reactivity of the 5‑oxo comparator .

Diastereoselective Synthesis of 5‑Substituted Azepane Derivatives via Luche Reduction Precursor

The target compound is the direct diastereoselective Luche reduction product of the 5‑oxo precursor (CAS 2104879‑26‑5), a transformation documented in the primary literature for functionalized azepane‑1,3‑dicarbonyl systems [1]. The newly generated C5 stereocenter enables access to enantioenriched or diastereomerically pure 5‑substituted azepane derivatives. Researchers requiring stereochemically defined azepane building blocks for structure‑based drug design or peptidomimetic synthesis can procure the target hydroxy compound directly, bypassing the need to perform the Luche reduction in‑house and to resolve diastereomeric mixtures.

Entry Point for Hydroxyazepane‑Based Glycosidase Inhibitor Development

The hydroxyazepane scaffold class has demonstrated quantifiable glycosidase inhibitory activity (Ki values in the moderate‑to‑low micromolar range) and, for select derivatives, HIV protease inhibition [2][3]. The target compound, with its single C5 hydroxyl, represents a minimally functionalized entry point for systematic structure–activity relationship (SAR) studies aimed at optimizing inhibitory potency and selectivity through incremental hydroxylation or N‑/C‑substitution. In contrast, non‑hydroxylated azepane diesters lack reported activity against these therapeutic targets, making the target compound the appropriate starting material for programs requiring glycosidase or protease inhibitory chemotypes.

Macrocyclic Drug Intermediate and Conformationally Constrained Scaffold Exploration

The seven‑membered azepane ring imparts conformational flexibility that is distinct from both six‑membered piperidine and eight‑membered azocane homologs, enabling access to unique three‑dimensional pharmacophore geometries. The target compound has been identified in commercial literature as a potential building block for macrocyclic drug candidates and enzyme inhibitors . The presence of the C5 hydroxyl provides a functional anchor point for macrocyclization reactions (e.g., esterification, ether formation, or ring‑closing metathesis tethering), expanding the synthetic utility of the scaffold beyond what is achievable with the 5‑oxo or des‑hydroxy analogs.

Quote Request

Request a Quote for O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.